2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a synthetic organic compound. The structure of this compound features a quinazolin-4(3H)-one moiety, which is a bicyclic system combining benzene and pyrimidine rings. It also contains a chloromethyl group attached to the quinazoline ring and a trifluoromethylphenyl group at the third position. Compounds in this class often find relevance in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, a common approach involves:
Starting Materials:
3-(trifluoromethyl)aniline
Anthranilic acid
Formaldehyde
Hydrochloric acid
Phosgene
Reaction Steps:
Step 1: Anthranilic acid reacts with formaldehyde and hydrochloric acid to form 2-(chloromethyl)quinazolin-4(3H)-one.
Step 2: 2-(chloromethyl)quinazolin-4(3H)-one is then reacted with 3-(trifluoromethyl)aniline in the presence of phosgene to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the synthetic route mentioned above, optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chloromethyl group can be oxidized to form a corresponding carboxylic acid under specific conditions. Reduction: The chloromethyl group can also undergo reduction, potentially forming a methyl group. Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like sodium azide (NaN3) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of azide or amine-substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of complex organic molecules. Biology: Investigated for its potential as an enzyme inhibitor due to its structural resemblance to biologically active quinazoline derivatives. Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Industry: Used in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The compound's mechanism of action can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinazoline core structure allows it to fit into the active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and metabolic stability.
Comparison with Similar Compounds
2-(chloromethyl)quinazolin-4(3H)-one
2-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
2-(hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one
Unique Features:
The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
The chloromethyl group provides a reactive site for further functionalization, offering versatility in synthetic modifications.
This combination of features makes 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one particularly valuable in various fields of scientific research and industry.
Properties
IUPAC Name |
2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-9-14-21-13-7-2-1-6-12(13)15(23)22(14)11-5-3-4-10(8-11)16(18,19)20/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYDDUCFSUCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCl)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.